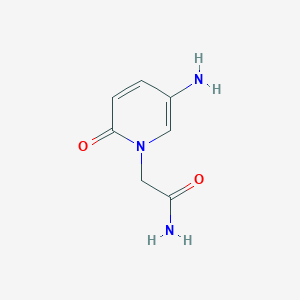

![molecular formula C17H9ClN2O3S B2564753 N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 476319-51-4](/img/structure/B2564753.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound. It is part of a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with other reagents.Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies often involve evaluating the compounds’ reactivity and stability under various conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These properties can include melting point, solubility, and spectral data.Scientific Research Applications

Microwave-Assisted Synthesis for Antimicrobial Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized using a microwave-assisted technique, which offers a rapid and environmentally benign process. These compounds have demonstrated significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in addressing infectious diseases (Raval, Naik, & Desai, 2012).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, have been developed as chemosensors for detecting cyanide anions. These compounds exhibit a color change response upon interaction with cyanide, making them useful for environmental monitoring and safety applications (Wang et al., 2015).

Potential Ligands for Adenosine Receptors

Research has identified chromone–thiazole hybrids, including N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, as potential ligands for human adenosine receptors. These compounds could have implications in therapeutics, particularly in the development of drugs targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).

Ultrasound-Promoted Synthesis for Cytotoxic Activity

Ultrasound irradiation has been used to synthesize N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, demonstrating a convenient synthesis method. These compounds were evaluated for cytotoxic activities, showing potential in cancer research and therapy (Gomha & Khalil, 2012).

Antibacterial and Antifungal Properties

Several innovative coumarin derivatives containing thiazolidin-4-one ring and N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized, showing significant antibacterial and antifungal properties. This underscores their potential in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Research into compounds like “N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is ongoing, with a focus on discovering novel compounds with potential biological activities . This includes the development of new synthetic methods and the exploration of the compounds’ mechanisms of action .

properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3S/c18-11-5-3-7-13-14(11)19-17(24-13)20-15(21)10-8-9-4-1-2-6-12(9)23-16(10)22/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQITSMOBWVWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Spiro[2.5]octan-8-ylethanol](/img/structure/B2564671.png)

![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2564672.png)

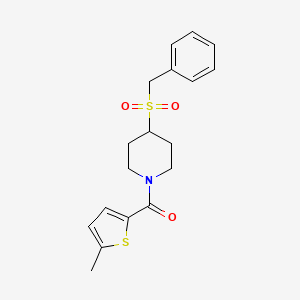

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2564676.png)

![5-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2564677.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2564682.png)

![N-(3-(methylthio)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2564686.png)

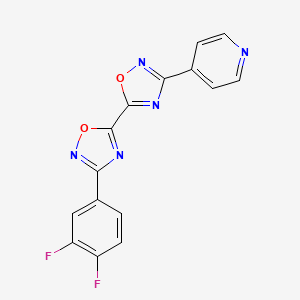

![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2564688.png)

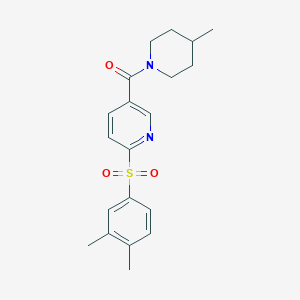

![3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2564689.png)